molecular formula C11H17NO2S B484866 N-(pentan-2-yl)benzenesulfonamide CAS No. 67723-08-4

N-(pentan-2-yl)benzenesulfonamide

Cat. No.: B484866
CAS No.: 67723-08-4
M. Wt: 227.33g/mol
InChI Key: JZRHVCORTRGUJJ-UHFFFAOYSA-N
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Description

N-(pentan-2-yl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzenesulfonamide core with a pentan-2-yl substituent attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(pentan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(pentan-2-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:

The uniqueness of this compound lies in its specific substituent, which imparts distinct biological activities and chemical reactivity compared to other benzenesulfonamide derivatives.

Properties

CAS No.

67723-08-4

Molecular Formula

C11H17NO2S

Molecular Weight

227.33g/mol

IUPAC Name

N-pentan-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-3-7-10(2)12-15(13,14)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3

InChI Key

JZRHVCORTRGUJJ-UHFFFAOYSA-N

SMILES

CCCC(C)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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